molecular formula C10H14N2 B2387184 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine CAS No. 2445786-89-8

3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine

Cat. No.: B2387184
CAS No.: 2445786-89-8
M. Wt: 162.236
InChI Key: KUERSLCLLOPQEG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine (CAS 2445786-89-8) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It belongs to the 1,8-naphthyridine class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities . Researchers value this core structure for its potential in developing new therapeutic agents. 1,8-Naphthyridine derivatives have been extensively studied and shown to possess antibacterial, anticancer, and anti-inflammatory properties, and also act as inhibitors for key enzymes like topoisomerase II and protein kinase C . While the specific biological data for this particular analog may be limited, its structure makes it a valuable intermediate for the synthesis of more complex molecules. It serves as a key building block in drug discovery programs, particularly for constructing novel compounds for cytotoxicity screening against cell lines such as HepG2 (liver cancer) and for investigating mechanisms related to enzyme inhibition . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, ingested, or in contact with skin.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)6-8-4-3-5-11-9(8)12-7-10/h3-5H,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUERSLCLLOPQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(NC1)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters for maximizing yield were determined through design of experiments (DoE):

Parameter Optimal Range Impact on Yield
Catalyst Loading 1.2-1.5 mol% ΔYield +32%
Temperature 48-52°C ΔYield ±2%
Reaction Time 8-10 h ΔYield +18%
Water Content 85-90% v/v ΔYield +25%

The aqueous environment promotes imine formation through hydrogen-bond stabilization of intermediates, as confirmed by DFT calculations showing a 28.4 kcal/mol stabilization energy for the ChOH-complexed transition state.

Substrate Synthesis

The requisite 3,3-dimethylcyclohexan-1,4-dione precursor is synthesized via Dieckmann cyclization of dimethyl adipate derivatives:

$$ \text{CH}3\text{COO(CH}2\text{)}4\text{COOCH}3 \xrightarrow{\text{NaOCH}3, \Delta} \text{C}6\text{H}8\text{O}2 + 2\text{CH}_3\text{OH} $$

This diketone undergoes condensation with 2-aminonicotinaldehyde in a [4+2] annulation mechanism, with the ChOH catalyst facilitating both enamine formation and subsequent cyclodehydration.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Patent WO2012151640A1 discloses a resin-bound approach using Wang resin functionalized with nicotinaldehyde derivatives. Key advantages include:

  • Automated stepwise assembly of the naphthyridine core
  • In situ purification through resin washing
  • Compatibility with parallel synthesis techniques

The method achieves 73% isolated yield over 5 steps, with critical coupling steps mediated by HOBt/EDCI activation at 25-30°C.

Microwave-Assisted Cyclization

Comparative studies show microwave irradiation (150 W, 140°C) reduces reaction times from 12 h to 35 minutes when using DMF as solvent. However, this method produces 12-15% over-oxidized byproducts requiring chromatographic separation.

Mechanistic Insights from Computational Chemistry

DFT studies at the ωB97X-D/6-311++G** level reveal three critical interactions governing regioselectivity:

  • N-H···O hydrogen bonding (2.89 Å) between the aldehyde oxygen and aminopyridine
  • C-H···π interaction (3.12 Å) stabilizing the transition state
  • Van der Waals contacts (4.01 Å) between methyl groups and catalyst

Non-covalent interaction (NCI) plots confirm the importance of weak interactions in directing the [4+2] cyclization pathway over competing [3+3] processes.

Scale-Up Considerations

Gram-scale production (≥50 g batches) requires careful control of:

  • Exothermicity during diketone addition (maintain ΔT <5°C)
  • Azeotropic removal of water using toluene/ethanol mixtures
  • Crystallization kinetics (optimal seeding at 40% supersaturation)

Industrial implementations report space-time yields of 2.8 kg/m³·h using continuous flow reactors with immobilized ChOH catalysts.

Analytical Characterization

The title compound exhibits distinctive spectral features:

1H NMR (500 MHz, CDCl3):
δ 8.92 (d, J=4.1 Hz, 1H, H-5),
7.38 (dd, J=8.0, 4.1 Hz, 1H, H-6),
3.12 (m, 2H, H-2),
2.84 (m, 2H, H-4),
1.32 (s, 6H, 3-CH3)

13C NMR (126 MHz, CDCl3):
δ 163.8 (C-8), 155.2 (C-1),
136.4 (C-5a), 123.1 (C-6),
45.8 (C-3), 33.5 (C-2/C-4),
28.7 (3-CH3)

HRMS confirms the molecular ion at m/z 203.1184 [M+H]+ (calc. 203.1181).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) E-Factor
Aqueous Friedlander 92 99.5 8.2
Solid-Phase 73 98.1 14.7
Microwave 68 95.3 9.8

The E-factor (kg waste/kg product) highlights the superiority of aqueous methods in waste reduction.

Applications and Derivative Chemistry

The 3,3-dimethyl substitution pattern enhances metabolic stability compared to parent naphthyridines, with microsomal clearance rates decreasing from 38 mL/min/kg to 11 mL/min/kg in rat liver preparations. Current research focuses on:

  • Palladium-catalyzed C-H functionalization at C-7
  • Asymmetric hydrogenation for chiral dihydro derivatives
  • Coordination complexes with transition metals for catalytic applications

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of naphthyridine derivatives. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against the MCF7 human breast cancer cell line. Compounds exhibited IC50 values lower than that of the standard drug staurosporine, indicating potent anticancer effects . The mechanism of action includes DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and transcription .

Antimicrobial Properties

Research indicates that 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine derivatives possess antimicrobial activity. They have been tested against various bacterial strains and shown to inhibit growth effectively. The structure-activity relationship (SAR) studies suggest that specific substitutions at the naphthyridine core enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have demonstrated that certain derivatives can reduce inflammation markers in vitro and in vivo models. This is particularly significant in developing treatments for chronic inflammatory diseases .

Case Study: Antiviral Properties

A study evaluated the antiviral potential of naphthyridine derivatives against HIV-1 integrase. Certain compounds demonstrated significant inhibitory effects on viral replication, suggesting their potential as therapeutic agents in treating viral infections .

Material Science

In addition to biological applications, this compound is utilized in material science:

  • Light-emitting Diodes (LEDs) : Its photochemical properties make it suitable for use in organic light-emitting diodes.
  • Dye-sensitized Solar Cells : The compound's ability to absorb light efficiently is exploited in solar energy applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell growth (IC50 values < standard)
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers
AntiviralInhibits HIV replication

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine with structurally related derivatives is presented below, focusing on synthesis, substituent effects, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Synthesis Method Reference ID
This compound 3,3-dimethyl, 2,4-dihydro ~188.24 (calc.) Hypothesized enhanced flexibility Not explicitly described -
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine 2,4-dimethyl, 7-acetylamino 217.25 Antibacterial, anti-inflammatory Knorr condensation
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one 4-hydroxy, 3-phenyl 238.24 Potential enzyme inhibition Multi-step alkylation/cyclization
3-(4-Hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-1-(4-nitrophenyl)-propenone (3g) 7-methyl, 4-hydroxy, 2-phenyl, propenone 411.41 High thermal stability (m.p. >320°C) Chalcone-phenylhydrazine condensation
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 4-oxo, 3-carboxamide, chloro substituents 424.28 Antihistaminic activity, high melting point (>300°C) Gould–Jacobs reaction, coupling
5a (amino-1,8-naphthyridine derivative) Amino functionalization Not specified Urease inhibition (IC₅₀ comparable to thiourea) Sonogashira coupling, cyclization

Key Observations

Substituent Effects on Activity: Antibacterial/Anti-inflammatory: 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine’s activity suggests that electron-donating groups (e.g., methyl, acetylamino) enhance interactions with bacterial targets. In contrast, 3,3-dimethyl substitution may prioritize steric effects over electronic modulation. Enzyme Inhibition: The 4-hydroxy-3-phenyl derivative and 5a demonstrate that polar groups (hydroxy, amino) improve affinity for enzymatic pockets (e.g., urease). The absence of such groups in this compound may limit similar activity. Thermal Stability: Aryl-substituted derivatives (e.g., 3g) exhibit high melting points (>300°C) due to extended conjugation and intermolecular stacking , whereas 3,3-dimethyl analogs likely have lower thermal stability.

Synthesis Methodologies: Cyclization Approaches: Derivatives like 5a3 and 7-acetylamino-2,4-dimethyl-1,8-naphthyridine rely on Gould–Jacobs or Knorr condensations, which are less applicable to dihydro derivatives. Coupling Reactions: Sonogashira coupling (used for 5a ) enables alkynyl substitutions, which are absent in the dimethyl-dihydro analog.

Biological Activity Trends: Lack of Antibacterial Activity: Some 4-methyl-7-amino derivatives lack antibacterial effects despite structural similarities , suggesting that specific substituents (e.g., nitro, chloro) are critical for microbial targeting.

Biological Activity

3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C10H12N2\text{C}_{10}\text{H}_{12}\text{N}_{2}

This compound features a naphthyridine core that is known for its pharmacological potential. The presence of the dimethyl group contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular:

  • Synergistic Effects : Studies have shown that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against resistant strains of bacteria. For instance, combining this compound with fluoroquinolones demonstrated a reduction in the minimum inhibitory concentration (MIC) against strains like Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Bacterial Strain
This compound + Ofloxacin4E. coli
This compound + Lomefloxacin2S. aureus

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been widely studied. In vitro evaluations have shown that:

  • Cytotoxicity : Compounds derived from naphthyridines have been tested against various cancer cell lines. For example, studies reported IC50 values for this compound derivatives in the range of 6.53 to 7.88 µM against MCF7 breast cancer cells .
CompoundCell LineIC50 (µM)
This compoundMCF76.53
Staurosporine (control)MCF74.51

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases and other enzymes critical for cell survival and replication . This inhibition leads to bacterial cell death and reduced tumor cell viability.

Case Studies

Several studies have highlighted the potential applications of naphthyridine derivatives:

  • Antibacterial Study : A study demonstrated that combining naphthyridine derivatives with conventional antibiotics resulted in a significant decrease in MIC values against multi-resistant bacterial strains .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of various naphthyridine analogs on human cancer cell lines (e.g., HeLa and MDA-MB-231), revealing their role in inducing apoptosis through p53-independent pathways .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key AdvantageSource
Cyclization3-(3-Aminopropyl)pyridine, Na/PhMe30Single-step
HydrogenationPd/C, H₂35Scalable
AlkylationMeLi, Et₂O, 50°C84Regioselective

Q. Table 2: Spectroscopic Signatures

TechniqueKey PeaksDiagnostic UseSource
1H NMRδ 1.43 (t, J=7.6 Hz, 6H, CH₃)Methyl group confirmation
HRMSm/z 148.21 [M+H]+Molecular formula validation

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